
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
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Overview
Description
The compound 1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine is a complex organic molecule notable for its unique structure and broad spectrum of potential applications in various scientific fields. Its multifaceted chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole ring.
Reagents: 3,5-dimethyl-1H-pyrazole, phenylsulfonyl chloride, a base such as triethylamine.
Conditions: The reaction is typically performed in an inert solvent like dichloromethane under reflux conditions.
Step 2: Formation of the sulfonyl group.
Reagents: The product from Step 1, along with appropriate sulfonylation agents.
Conditions: Solvent such as THF (tetrahydrofuran), with careful control of temperature to ensure selective sulfonylation.
Step 3: Coupling with 3-methylpiperidine.
Reagents: The sulfonylated pyrazole, 3-methylpiperidine, and a coupling agent such as DCC (dicyclohexylcarbodiimide).
Conditions: An inert solvent like DMF (dimethylformamide) under mild heating to facilitate the reaction.
Industrial Production Methods:
Large-scale production generally involves the same synthetic steps but optimized for efficiency and yield:
Use of automated reactors.
Continuous flow chemistry for large-scale reactions.
High-purity starting materials to minimize byproducts.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation, typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfonic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride, yielding the corresponding amines.
Substitution Reactions: Common in functional group transformations, utilizing reagents like alkyl halides under basic conditions.
In Chemistry:
Catalysis: As a ligand in catalytic processes, enhancing reaction efficiency.
Organic Synthesis: Used as a building block for more complex organic molecules.
In Biology:
Enzyme Inhibition Studies: Potential inhibitor for various enzymes due to its unique structure.
Protein Binding: Used in studies of protein interactions and binding affinities.
In Medicine:
Drug Development: Potential lead compound in the development of novel therapeutics.
Antimicrobial Research: Investigated for its ability to act against various pathogens.
In Industry:
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound's mechanism of action is highly dependent on its specific application:
Molecular Targets: Binds to specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: Engages in pathways related to cellular signaling, metabolic processes, or synthetic pathways, depending on the context of its use.
Comparison with Similar Compounds
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methanesulfonyl)-3-methylpiperidine
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)ethanesulfonyl)-3-methylpiperidine
1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)butanesulfonyl)-3-methylpiperidine
Unique Aspects:
The presence of the phenylsulfonyl group attached to the pyrazole ring significantly impacts its chemical reactivity and biological activity.
Enhanced solubility and stability compared to some similar compounds.
The sulfonyl groups provide unique electronic properties that can affect its interaction with biological targets.
All in all, 1-((3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine is an intriguing compound with wide-ranging applications across various scientific disciplines. Its unique structure and properties make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-13-8-7-11-19(12-13)26(23,24)17-14(2)18-20(15(17)3)25(21,22)16-9-5-4-6-10-16/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOWPUGYRXZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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